molecular formula C7H5Br2F B3031267 2-Fluorobenzal bromide CAS No. 220141-76-4

2-Fluorobenzal bromide

Cat. No.: B3031267
CAS No.: 220141-76-4
M. Wt: 267.92 g/mol
InChI Key: NSNGJCDLAMBUKZ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

2-Fluorobenzal bromide, also known as 1-(Dibromomethyl)-2-fluorobenzene, is a chemical compound used in organic synthesis. The primary targets of this compound are typically other organic molecules in a reaction mixture. It acts as an alkylating agent, introducing a 2-fluorobenzyl group into the target molecule .

Mode of Action

The mode of action of this compound involves a nucleophilic substitution reaction. In this process, a nucleophile (a molecule or ion that donates an electron pair) attacks the carbon atom bonded to the bromine atom in the this compound molecule . This leads to the displacement of the bromine atom and the formation of a new bond between the carbon atom and the nucleophile.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorobenzal bromide can be synthesized through several methods. One common approach involves the bromination of 2-fluorotoluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds as follows:

C7H7F+Br2C7H5Br2F+HBr\text{C}_7\text{H}_7\text{F} + \text{Br}_2 \rightarrow \text{C}_7\text{H}_5\text{Br}_2\text{F} + \text{HBr} C7​H7​F+Br2​→C7​H5​Br2​F+HBr

The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using microreactors. This method enhances the efficiency and yield of the reaction by providing better control over reaction parameters such as temperature and reactant concentration .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzal bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to 2-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of this compound can yield 2-fluorobenzaldehyde using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Major Products:

    Nucleophilic Substitution: 2-fluorobenzyl derivatives.

    Reduction: 2-fluorobenzyl alcohol.

    Oxidation: 2-fluorobenzaldehyde.

Scientific Research Applications

2-Fluorobenzal bromide is utilized in various scientific research applications, including:

Comparison with Similar Compounds

2-Fluorobenzal bromide can be compared with other similar compounds such as:

    2-Fluorobenzyl bromide: Similar structure but with a single bromine atom.

    4-Fluorobenzal bromide: The fluorine atom is positioned at the para position relative to the dibromomethyl group.

    2-Chlorobenzal bromide: Chlorine atom replaces the fluorine atom.

Uniqueness: this compound is unique due to the presence of both fluorine and dibromomethyl groups, which impart distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

1-(dibromomethyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNGJCDLAMBUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001298739
Record name 1-(Dibromomethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220141-76-4
Record name 1-(Dibromomethyl)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220141-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Dibromomethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-(dibromomethyl)-2-fluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluorobenzal bromide
Reactant of Route 2
2-Fluorobenzal bromide
Reactant of Route 3
2-Fluorobenzal bromide
Reactant of Route 4
2-Fluorobenzal bromide
Reactant of Route 5
Reactant of Route 5
2-Fluorobenzal bromide
Reactant of Route 6
2-Fluorobenzal bromide

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